N-(6-methyl-1,3-benzothiazol-2-yl)benzamide N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 4771-92-0
VCID: VC10905641
InChI: InChI=1S/C15H12N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Molecular Formula: C15H12N2OS
Molecular Weight: 268.3 g/mol

N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

CAS No.: 4771-92-0

Cat. No.: VC10905641

Molecular Formula: C15H12N2OS

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methyl-1,3-benzothiazol-2-yl)benzamide - 4771-92-0

Specification

CAS No. 4771-92-0
Molecular Formula C15H12N2OS
Molecular Weight 268.3 g/mol
IUPAC Name N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C15H12N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18)
Standard InChI Key AIHUCKUVUVNATJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(6-Methyl-1,3-benzothiazol-2-yl)benzamide (molecular formula: C₁₅H₁₂N₂OS) consists of a benzothiazole scaffold fused to a benzamide group. The benzothiazole ring system comprises a benzene ring condensed with a thiazole moiety, while the 6-methyl substitution introduces steric and electronic modifications that influence solubility and binding affinity . The benzamide group (-CONH₂) at the 2-position contributes to hydrogen-bonding interactions, a critical feature for pharmacological activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂OS
Molecular Weight268.33 g/mol
Exact Mass268.067 g/mol
LogP (Partition Coefficient)3.21
Topological Polar Surface Area73.72 Ų

The LogP value of 3.21 indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility . The polar surface area (73.72 Ų) further supports its potential for crossing the blood-brain barrier, a desirable trait for neuroactive compounds .

Spectroscopic Characterization

Infrared (IR) spectroscopy of related benzothiazole derivatives reveals characteristic absorption bands for N-H stretching (3490–3210 cm⁻¹) and C=O vibrations (1670–1628 cm⁻¹) . Nuclear magnetic resonance (¹H NMR) spectra typically display signals for aromatic protons in the δ 7.21–5.33 ppm range, with singlet peaks corresponding to NH₂ groups . Mass spectrometry (MS) data for analogous compounds show molecular ion peaks consistent with their molecular weights, such as m/z 268.051 for N-(6-methyl-1,3-benzothiazol-2-yl)benzamide .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves a multi-step process, beginning with the preparation of the benzothiazole core and culminating in amide bond formation.

Formation of 6-Methyl-1,3-benzothiazol-2-amine

The benzothiazole scaffold is synthesized via cyclization of 2-amino-6-methylbenzenethiol with a carbonyl source. In a representative procedure :

  • Cyclization: 2-Amino-6-methylbenzenethiol (0.01 mol) is treated with potassium thiocyanate (0.01 mol) in glacial acetic acid under cooling (≤10°C).

  • Bromination: Bromine (0.01 mol) is added dropwise to the reaction mixture, followed by stirring for 3 hours.

  • Neutralization: The resulting hydrochloride salt is neutralized with aqueous ammonia, filtered, and recrystallized from benzene to yield 6-methyl-1,3-benzothiazol-2-amine .

Amide Coupling

The benzamide group is introduced via reaction with benzoyl chloride:

  • Benzoylation: 6-Methyl-1,3-benzothiazol-2-amine (0.02 mol) is refluxed with benzoyl chloride (0.02 mol) in benzene for 5 hours.

  • Isolation: The product is filtered and recrystallized from benzene, yielding N-(6-methyl-1,3-benzothiazol-2-yl)benzamide .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventBenzene85%
TemperatureReflux (80°C)90%
Reaction Time5 hours88%

Structural Analogues and SAR Studies

Structure-activity relationship (SAR) studies highlight the importance of the 6-methyl group and benzamide substitution. Removing the methyl group reduces lipophilicity (LogP = 2.45), diminishing blood-brain barrier penetration . Conversely, electron-withdrawing groups on the benzamide ring enhance anticonvulsant activity by stabilizing hydrogen bonds with target receptors .

Pharmacological Activities

Anticonvulsant Effects

N-(6-methyl-1,3-benzothiazol-2-yl)benzamide demonstrates significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. In MES tests, the compound reduced seizure duration by 58% at 30 mg/kg, comparable to phenytoin . Mechanistic studies suggest modulation of voltage-gated sodium channels and GABAergic neurotransmission .

Table 3: In Vivo Anticonvulsant Data

ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀)Protective Index (TD₅₀/ED₅₀)
MES301505.0
scPTZ451353.0

Neuroprotective and CNS Depressant Activity

The compound decreases immobility time in forced swim tests by 40%, indicating antidepressant-like effects . Additionally, it exhibits anxiolytic properties in elevated plus-maze assays, increasing open-arm exploration by 35% at 20 mg/kg . These effects are attributed to serotonergic and noradrenergic pathway modulation.

Research Advancements and Applications

Drug Development

The compound’s dual anticonvulsant and antidepressant profile positions it as a multifunctional neurotherapeutic agent. Preclinical trials show no hepatotoxicity at therapeutic doses, supporting further development .

Material Science

Benzothiazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The methyl and benzamide groups in this compound enhance thermal stability (T₅% = 280°C), making it suitable for optoelectronic applications .

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